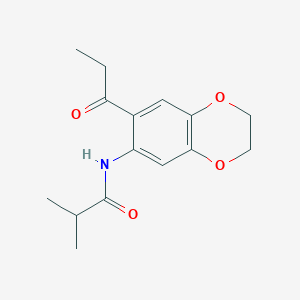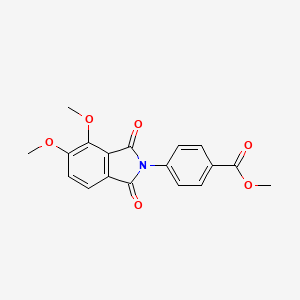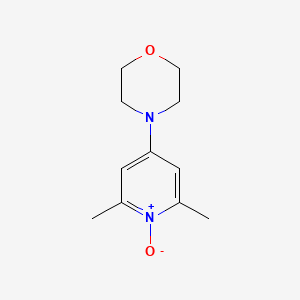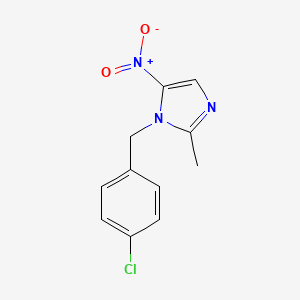![molecular formula C11H19N5O3S B5599609 N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide derivatives involves complex chemical reactions, including condensation and alkylation processes. Turcotte et al. (2012) described the effective synthesis of N-aminosulfamide peptide mimics, which are peptidomimetics with modified amino acid residues, through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, followed by chemoselective alkylation (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, often exhibits distinct hydrogen-bonded structures. Rodríguez et al. (2009) discussed different hydrogen-bonded structures in isomeric solvates of a related pyrimidine derivative, indicating the diversity in conformation and structural interactions of such compounds (Rodríguez, Nogueras, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to the formation of various complex compounds. Mekuskiene et al. (1993) described the reaction of 4,6-dimethyl-2-pyrimidinecarboxylic acid hydrazide with potassium ethyl xanthate to produce 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione, demonstrating the reactivity and versatility of pyrimidine compounds in chemical synthesis (Mekuskiene, Vainilavicius, Hetzheim, & Shematovich, 1993).
Physical Properties Analysis
The physical properties of N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. The crystal structures of different forms of a related compound, sulfapyridine, were determined by Bar and Bernstein (1985), highlighting the polymorphism and diversity in physical properties among pyrimidine derivatives (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of research on pyrimidine derivatives. Gilchrist et al. (1975) explored the reactions of N-aryl- and imidoyl-sulphimides with diphenylcyclopropenone, leading to the synthesis of 4-pyrimidones, thereby shedding light on the chemical behavior of compounds related to N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide (Gilchrist, Harris, Moody, & Rees, 1975).
Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Potential
Sulfamides, including N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, have been extensively studied for their potential as enzyme inhibitors. These compounds play a significant role in the design of inhibitors for various enzymes such as carbonic anhydrases, proteases, and others. This relevance is particularly noted in their therapeutic applications, offering avenues for drug design against diseases where enzyme activity is a key factor (Winum, Scozzafava, Montero, & Supuran, 2006).
Agricultural Applications
The role of sulfamide derivatives extends into agriculture, where they are used in the formulation of herbicides. Studies have evaluated the environmental impact, runoff, and efficacy of these compounds in agricultural settings, indicating their importance in weed management while also assessing their environmental safety profile. Research in this area has been aimed at understanding the degradation behavior of sulfamides in soil and their interaction with various soil components to ensure effective use with minimal environmental impact (Afyuni, Wagger, & Leidy, 1997).
Chemical Synthesis and Material Science
In chemical synthesis, sulfamide-based compounds are utilized in the development of peptidomimetics and as intermediates in the synthesis of various organic molecules. Their unique reactivity and structural motif allow for the creation of complex molecules that have applications ranging from material science to pharmaceuticals. For instance, the synthesis of N-aminosulfamide peptide mimics showcases the utility of these compounds in generating biomimetic structures with potential biological activity (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Environmental and Analytical Chemistry
Sulfamides and their derivatives have been the subject of environmental and analytical studies, particularly in understanding their fate in the environment and developing methods for their detection and quantification in various matrices. This research is crucial for assessing the environmental impact of these compounds and ensuring compliance with regulatory standards for water and soil quality (Michael, 2003).
Propriétés
IUPAC Name |
1-(diethylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3S/c1-5-16(6-2)20(18,19)15-11(17)14-10-12-8(3)7-9(4)13-10/h7H,5-6H2,1-4H3,(H2,12,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOOJUFCMJNYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)


![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
